8-Azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The molecular formula of this compound is C7H13NO .
Synthesis Analysis
The synthesis of this compound has been a subject of research for many groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Another approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Catalysis in Alcohol Oxidation : 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a homologue of 8-Azabicyclo[3.2.1]octan-3-ol, has been identified as an efficient catalyst for the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing its potential in green chemistry applications (Toda et al., 2023).
Tropane Alkaloid Synthesis : The 8-azabicyclo[3.2.1]octane scaffold, central to the family of tropane alkaloids, is a focus of research due to its biological activities. Research in this area aims at the stereoselective construction of this bicyclic scaffold, important for synthesizing various biologically active compounds (Rodríguez et al., 2021).
Structural and Conformational Studies : Extensive studies have been conducted on derivatives of this compound, focusing on their structural and conformational properties. This includes analysis through NMR spectroscopy, X-ray diffraction, and other techniques to understand the molecular configurations and potential applications in material science (Diez et al., 1991).
Synthesis of Constrained Proline Analogue : A novel approach for synthesizing 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure, has been developed. This process uses simple, high-yielding transformations from readily available materials, indicating its potential in creating new amino acid analogues for peptide research (Casabona et al., 2007).
Development of Pharmacologically Interesting Compounds : Research has been conducted on synthesizing and studying the properties of compounds like 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols. This work is part of a broader program aimed at developing pharmacologically interesting compounds, contributing to the discovery of new drugs and therapeutics (Iriepa et al., 2001).
Natural Occurrence and Synthesis of 2,8-Diheterobicyclo[3.2.1]octane Systems : These systems are significant due to their presence in various biologically active natural products. The synthesis and reactivity of these compounds have been extensively studied, highlighting their utility in organic synthesis and their roles in natural products (Flores & Díez, 2014).
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32It is known that this compound is a part of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .
Mode of Action
Tropane alkaloids, to which nortropin belongs, are known to interact with their targets, often leading to changes in cellular signaling
Biochemical Pathways
Given its classification as a tropane alkaloid , it can be inferred that Nortropin may influence pathways related to neurotransmission, given the known activities of other tropane alkaloids .
Pharmacokinetics
The molecular weight of Nortropin is 141.2108 , which could potentially influence its pharmacokinetic properties, including its bioavailability.
Result of Action
It is known that nortropin is an intermediate in tropine breakdown and reactions leading to succinate . This suggests that Nortropin may play a role in energy metabolism.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964516 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-33-7, 7432-11-3, 538-09-0 | |
Record name | Pseudonortropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7432-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134.5 - 135 °C | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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